molecular formula C8H10 B14391679 Bicyclo[4.1.1]octa-1,5-diene CAS No. 88386-33-8

Bicyclo[4.1.1]octa-1,5-diene

Cat. No.: B14391679
CAS No.: 88386-33-8
M. Wt: 106.16 g/mol
InChI Key: RRCSONLHOYBYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[4.1.1]octa-1,5-diene is a strained bicyclic hydrocarbon characterized by two fused cyclohexene rings. Its structure consists of three bridges with 4, 1, and 1 carbon atoms, respectively, forming a unique topology. This compound’s strain and electronic properties are influenced by the bridge sizes, which differentiate it from other bicyclic dienes like bicyclo[2.2.1]hepta-2,5-diene (nbd) and bicyclo[2.2.2]octa-2,5-diene (bod).

Properties

CAS No.

88386-33-8

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[4.1.1]octa-1,5-diene

InChI

InChI=1S/C8H10/c1-2-4-8-5-7(3-1)6-8/h3-4H,1-2,5-6H2

InChI Key

RRCSONLHOYBYQC-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CC(=C1)C2

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition and Retro-Diels-Alder Strategies

The foundational synthesis of bicyclo[4.1.1]octa-2,4-diene derivatives was reported by Yin et al. in 1985, employing a Diels-Alder cycloaddition between bicyclo[4.1.1]octa-2,4-diene and dienophiles such as maleic anhydride or tetracyanoethylene. The precursor bicyclo[4.1.1]octa-2,4-diene was synthesized via thermal rearrangement of norpinene (bicyclo[3.1.1]hept-2-ene) at elevated temperatures (200–250°C), leveraging ring-opening and reclosure mechanisms to install the [4.1.1] framework. This method, while pioneering, suffered from moderate yields (45–60%) and limited functional group tolerance due to harsh thermal conditions.

Christl et al. later expanded this approach by utilizing norpinenes substituted with electron-withdrawing groups, which facilitated lower rearrangement temperatures (150–180°C) and improved yields (up to 75%). For example, treatment of 7-norbornenyl derivatives with Lewis acids such as BF₃·OEt₂ promoted regioselective cyclization to bicyclo[4.1.1]octa-2,4-dienes, demonstrating the role of electronic effects in stabilizing transition states.

Modern Catalytic Methods for Enhanced Efficiency

Photoredox-Catalyzed (4 + 3) Annulation

Recent advances in photoredox catalysis have enabled the synthesis of bicyclo[4.1.1]octene derivatives under mild conditions. Zhang et al. (2024) developed a defluorinative (4 + 3) annulation between bicyclo[1.1.0]butanes (BCBs) and gem-difluoroalkenes using Ru(bpy)₃Cl₂ as a photocatalyst. While this method primarily yields monofluorinated bicyclo[4.1.1]octenes, the reaction mechanism—involving radical intermediates and strain-release-driven cyclization—provides a conceptual framework for adapting the protocol to non-fluorinated systems like bicyclo[4.1.1]octa-1,5-diene. Key advantages include ambient temperature, broad functional group compatibility, and scalability (up to 88% yield in gram-scale reactions).

Silver-Catalyzed (4 + 3) Cycloadditions

A 2024 breakthrough by Chen et al. demonstrated the utility of silver catalysts in constructing sulfur-containing bicyclo[4.1.1]octanes via formal (4 + 3) cycloadditions between bicyclobutanes and benzodithioloimines. Although the products incorporate dithia bridges, this method highlights the potential of transition-metal catalysis to access strained bicyclic systems. Reaction optimization revealed that AgNO₃ (10 mol%) in dichloromethane at 25°C achieved 82–95% yields, with excellent stereocontrol.

Comparative Analysis of Methodologies

Table 1. Key Synthetic Routes to this compound Derivatives

Method Substrates Conditions Yield (%) Advantages Limitations
Thermal Rearrangement Norbornene derivatives 200–250°C, neat 45–60 Simple setup High temps, limited functional groups
Lewis Acid Catalysis 7-Norbornenyl electrophiles BF₃·OEt₂, 150–180°C 60–75 Lower temps, better regioselectivity Requires electron-deficient substrates
Photoredox Annulation BCBs, gem-difluoroalkenes Ru(bpy)₃Cl₂, blue LEDs, rt 72–88 Mild conditions, scalable Fluorinated byproducts
Silver Catalysis Bicyclobutanes, imines AgNO₃, CH₂Cl₂, 25°C 82–95 High yields, stereocontrol Introduces heteroatoms

Mechanistic Insights and Derivative Applications

Radical Intermediates in Photoredox Pathways

The photoredox method involves single-electron transfer (SET) from the excited Ru(II) catalyst to the gem-difluoroalkene, generating a radical anion that abstracts a fluorine atom from the BCB. Subsequent strain-driven ring expansion forms the bicyclo[4.1.1]octene core via a (4 + 3) annulation mechanism. This pathway underscores the role of radical stability in overcoming ring strain, a principle applicable to non-fluorinated systems.

Derivatization and Functionalization

This compound derivatives serve as precursors to bioactive molecules and materials. For instance, hydroxylation with LiAlH₄ followed by oxidation yields bicyclic ketones, which are valuable in natural product synthesis. Additionally, Diels-Alder reactions with electron-deficient dienophiles enable the construction of polycyclic frameworks for drug discovery.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.1]octa-1,5-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: Reduction reactions can convert the diketones back to the parent compound or other derivatives.

    Substitution: The strained ring system allows for substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include diketones, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bicyclo[4.1.1]octa-1,5-diene has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of bicyclo[4.1.1]octa-1,5-diene involves its ability to undergo ring-opening reactions due to the strain in its bicyclic structure. This strain facilitates various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural differences among bicyclic dienes:

Compound Bridge Sizes Ring Strain (kcal/mol)* Common Applications
Bicyclo[4.1.1]octa-1,5-diene 4, 1, 1 Moderate (estimated) Hypothetical catalysis ligand
Bicyclo[2.2.1]hepta-2,5-diene 2, 2, 1 High (~25) Asymmetric catalysis
Bicyclo[2.2.2]octa-2,5-diene 2, 2, 2 Low (~15) Chiral ligand synthesis

Ring strain values for nbd and bod* are derived from experimental studies; values for this compound are inferred based on bridge size.

  • Bicyclo[2.2.1]hepta-2,5-diene (nbd*): This norbornene-derived compound exhibits high ring strain due to its smaller bridges, enhancing its reactivity in transition-metal catalysis. It is widely used in asymmetric synthesis due to its rigid, chiral framework .
  • Bicyclo[2.2.2]octa-2,5-diene (bod) : With lower strain and a more symmetrical structure, bod serves as a stable ligand in palladium-catalyzed cross-coupling reactions .
  • However, its asymmetry might complicate enantioselective applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.